2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide
Description
2-(3-Bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide is a synthetic heterocyclic compound featuring a thiazolidine core substituted with a 3-bromo-4-fluorophenyl group at position 2 and an N-cyclopentyl carboxamide at position 2. This compound was developed as part of a structure-activity relationship (SAR) study targeting N-type calcium channel blockers . Its design originated from optimizing "hit" structures such as 2-(3-bromo-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiazolidin-4-one and related analogues. The bromo and fluoro substituents on the phenyl ring, combined with the cyclopentyl carboxamide moiety, were found to enhance binding affinity and selectivity in preclinical studies .
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-N-cyclopentyl-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrFN2OS/c16-12-9-10(5-6-13(12)17)14-19(7-8-21-14)15(20)18-11-3-1-2-4-11/h5-6,9,11,14H,1-4,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKCFTAVCRCHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCSC2C3=CC(=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.
Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group is introduced via a substitution reaction, where a suitable precursor such as a bromo-fluorobenzene derivative reacts with the thiazolidine intermediate.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in a fluorophenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorophenyl derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Analysis of Structural Modifications and Activity
Thiazolidine vs. Thiazolidinone Cores
The target compound’s thiazolidine core (saturated 5-membered ring) contrasts with thiazolidinone analogues (containing a ketone at C4). Saturation of the thiazolidine ring may reduce metabolic oxidation, enhancing stability compared to thiazolidinones . However, thiazolidinones like the 3-(2-pyridin-2-ylethyl) derivative show moderate calcium channel inhibition, suggesting the ketone group may aid in hydrogen bonding with target receptors .
Halogen Substitution Patterns
- 3-Bromo-4-fluorophenyl (target compound) : The meta-bromo and para-fluoro substituents likely enhance hydrophobic interactions and electron-withdrawing effects, optimizing receptor binding .
Carboxamide Side Chains
Comparison with Dihydropyridine Derivatives ()
The dihydropyridine-based compound in features a 1,4-dihydropyridine core with a thioether-linked 4-bromophenyl group. While dihydropyridines are classical L-type calcium channel blockers (e.g., nifedipine), the thiazolidine derivatives in target N-type channels, indicating divergent therapeutic applications (neuropathic pain vs. hypertension) .
Biological Activity
2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be characterized by the following structural formula:
- Molecular Formula : C13H14BrF N2O S
- IUPAC Name : 2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazolidine ring structure is known to influence insulin sensitivity and glucose metabolism, making it a candidate for diabetes-related research.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to glucose metabolism.
- Receptor Modulation : It may act as a modulator for receptors involved in inflammatory responses.
Antidiabetic Properties
Research indicates that compounds with thiazolidine structures exhibit antidiabetic properties by enhancing insulin sensitivity. This effect can be attributed to the modulation of PPAR (Peroxisome Proliferator-Activated Receptors) pathways, which are critical in glucose homeostasis.
Anticancer Activity
Preliminary studies suggest potential anticancer properties, particularly against certain types of tumors. The presence of the bromine and fluorine substituents may enhance the compound's ability to penetrate cellular membranes and interact with DNA or RNA synthesis pathways.
Case Studies
-
Antidiabetic Study :
- Objective : To assess the effects of 2-(3-bromo-4-fluorophenyl)-N-cyclopentylthiazolidine-3-carboxamide on insulin sensitivity.
- Methodology : Diabetic rat models were treated with varying doses of the compound.
- Results : Significant reduction in blood glucose levels was observed, indicating enhanced insulin sensitivity.
- : The compound shows promise as a therapeutic agent for managing diabetes.
-
Anticancer Research :
- Objective : To evaluate the cytotoxic effects against breast cancer cell lines.
- Methodology : MTT assays were performed on MCF-7 cell lines.
- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
- : Further investigation into its mechanism could lead to new cancer therapies.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
